Cas no 2229242-14-0 (2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine)

2-(3-Ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine is a fluorinated phenylalkylamine derivative characterized by its unique structural features, including an ethoxy and methoxy substitution on the aromatic ring and a fluoroethylamine side chain. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The fluorine atom enhances metabolic stability and binding affinity, while the ethoxy and methoxy groups contribute to electronic and steric modulation. Its well-defined synthetic pathway and high purity make it suitable for applications in medicinal chemistry, particularly in the development of CNS-targeting agents or enzyme inhibitors. The compound's stability under standard conditions ensures reliable handling and storage.
2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine structure
2229242-14-0 structure
商品名:2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine
CAS番号:2229242-14-0
MF:C11H16FNO2
メガワット:213.248646736145
CID:5976314
PubChem ID:165636127

2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine
    • 2229242-14-0
    • EN300-1997520
    • インチ: 1S/C11H16FNO2/c1-3-15-10-6-4-5-8(9(12)7-13)11(10)14-2/h4-6,9H,3,7,13H2,1-2H3
    • InChIKey: GPNLFJCBPIIMKW-UHFFFAOYSA-N
    • ほほえんだ: FC(CN)C1C=CC=C(C=1OC)OCC

計算された属性

  • せいみつぶんしりょう: 213.11650692g/mol
  • どういたいしつりょう: 213.11650692g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 180
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 44.5Ų

2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1997520-0.5g
2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine
2229242-14-0
0.5g
$1124.0 2023-09-16
Enamine
EN300-1997520-10.0g
2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine
2229242-14-0
10g
$5037.0 2023-06-03
Enamine
EN300-1997520-5g
2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine
2229242-14-0
5g
$3396.0 2023-09-16
Enamine
EN300-1997520-10g
2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine
2229242-14-0
10g
$5037.0 2023-09-16
Enamine
EN300-1997520-0.1g
2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine
2229242-14-0
0.1g
$1031.0 2023-09-16
Enamine
EN300-1997520-5.0g
2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine
2229242-14-0
5g
$3396.0 2023-06-03
Enamine
EN300-1997520-0.05g
2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine
2229242-14-0
0.05g
$983.0 2023-09-16
Enamine
EN300-1997520-1.0g
2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine
2229242-14-0
1g
$1172.0 2023-06-03
Enamine
EN300-1997520-0.25g
2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine
2229242-14-0
0.25g
$1078.0 2023-09-16
Enamine
EN300-1997520-2.5g
2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine
2229242-14-0
2.5g
$2295.0 2023-09-16

2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine 関連文献

2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amineに関する追加情報

Introduction to 2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine (CAS No. 2229242-14-0)

2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 2229242-14-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a unique structural framework, which includes an aromatic ring system modified with ethoxy and methoxy substituents, coupled with a fluorinated ethylamine moiety. The presence of these functional groups imparts distinct chemical and biological properties, making it a subject of intense research for potential therapeutic applications.

The structural motif of 2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine is reminiscent of many biologically active molecules designed to interact with specific targets within biological systems. The aromatic ring, specifically a substituted phenyl group, is a common scaffold in drug discovery due to its ability to engage in hydrophobic interactions and π-stacking interactions with biological macromolecules. The ethoxy and methoxy groups attached to the phenyl ring introduce additional polarity and electronic effects, which can modulate the compound's solubility, metabolic stability, and binding affinity. The fluorine atom in the ethylamine side chain further enhances the compound's lipophilicity and metabolic resistance, attributes that are often sought after in drug candidates.

In recent years, there has been a surge in interest regarding fluorinated compounds in medicinal chemistry, driven by their favorable pharmacokinetic properties and improved bioavailability. The incorporation of fluorine into drug molecules can lead to enhanced binding affinity, reduced metabolic degradation, and improved pharmacological activity. CAS No. 2229242-14-0 represents one such fluorinated amine derivative that has been explored for its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have been particularly interested in how the fluorine atom influences the electronic distribution and steric environment of the molecule, which can be critical for optimizing its biological activity.

The synthesis of 2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine involves multi-step organic transformations that require careful consideration of reaction conditions and reagent selection. The introduction of the ethoxy and methoxy groups typically involves nucleophilic aromatic substitution (SNAr) or directed ortho-metalation strategies, while the fluorination step often employs metal-halogen exchange or electrochemical methods. The final step involves the formation of the amine functionality, which can be achieved through reductive amination or direct amine coupling reactions. Each step must be optimized to ensure high yield and purity, as impurities can significantly impact downstream applications.

The biological evaluation of CAS No. 2229242-14-0 has revealed intriguing properties that warrant further investigation. Preclinical studies have suggested that this compound exhibits moderate affinity for certain enzyme targets, making it a promising candidate for further development as an inhibitor or modulator. The presence of both electron-donating (methoxy) and electron-withdrawing (fluorine) groups on the aromatic ring suggests potential for selective binding interactions with biological targets. Additionally, the fluorinated ethylamine side chain may contribute to favorable pharmacokinetic profiles, including improved oral bioavailability and reduced clearance rates.

One of the most compelling aspects of 2-(3-ethoxy-2-methoxyphenyl)-2-fluoroethan-1-amine is its versatility as a building block in drug discovery. Its structural features allow for easy modification at multiple positions, enabling chemists to explore a wide range of derivatives with tailored properties. For instance, replacing one of the ether groups with an amide or ester function could alter the compound's solubility and metabolic fate, while introducing additional heterocycles could expand its spectrum of biological activity. This adaptability makes it an invaluable asset in synthetic chemistry libraries designed for high-throughput screening.

Recent advancements in computational chemistry have further accelerated the exploration of CAS No. 2229242-14-0's potential applications. Molecular modeling studies have been employed to predict how this compound might interact with various biological targets at the atomic level. These simulations have provided insights into key binding residues and potential hydrogen bonding interactions, guiding experimental efforts toward optimizing lead compounds. Furthermore, virtual screening techniques have identified novel analogs with enhanced potency or selectivity, demonstrating the power of combined experimental and computational approaches in modern drug discovery.

The role of fluorinated amine derivatives like CAS No. 2229242-14-0 extends beyond their use as intermediates; they also serve as probes for understanding fundamental biochemical processes. By studying how these compounds interact with enzymes and receptors, researchers can gain deeper insights into disease mechanisms and develop more targeted therapeutic strategies. For example, investigating how modifications to the aromatic ring affect binding affinity can provide valuable information about substrate recognition by enzymes involved in metabolic pathways or signal transduction cascades.

In conclusion,CAS No 2229242 - 14 - 0 represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features—comprising an aromatic ring system modified with ethoxy and methoxy groups alongside a fluorinated ethylamine side chain—make it an attractive candidate for further development as a therapeutic agent or as an intermediate in more complex synthetic pathways。The ongoing research into this compound underscores its importance as part of broader efforts to discover new treatments for various diseases through innovative chemical biology approaches。

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